

# An In-depth Technical Guide on AZD1775 (Adavosertib)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

AZD1775, also known as adavosertib or MK-1775, is a first-in-class, orally active, and selective small-molecule inhibitor of the Wee1 kinase.[1][2] Wee1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[3][4] By inhibiting Wee1, AZD1775 abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with existing DNA damage or compromised G1 checkpoint function, often due to p53 mutations.[3][4][5] This guide provides a comprehensive technical overview of AZD1775, summarizing quantitative data, experimental protocols, and key signaling pathways.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for AZD1775 from various preclinical and clinical studies.

Table 1: In Vitro Activity



| Parameter               | Value                                                      | Cell Line/Assay<br>Condition | Source |
|-------------------------|------------------------------------------------------------|------------------------------|--------|
| Wee1 Kinase IC50        | 5.2 nM                                                     | Cell-free assay              | [1][6] |
| Cell Proliferation IC50 | 49 nM (EC <sub>50</sub> for<br>CDC2Y15<br>phosphorylation) | WiDr cells (mutated p53)     | [1]    |
| 184 nM                  | HT29 colorectal cancer cells                               | [7]                          |        |

### Table 2: In Vivo Pharmacokinetics (Human)

| Parameter        | Value                               | Dosing             | Source |
|------------------|-------------------------------------|--------------------|--------|
| T½ (half-life)   | ~11 hours                           | Single agent       | [8]    |
| C <sub>max</sub> | 1192 nM (fasted),<br>965.9 nM (fed) | 300 mg single dose | [2]    |
| AUC              | Similar in fed vs.<br>fasted state  | 300 mg single dose | [2]    |

Table 3: Clinical Efficacy (Combination Therapy)



| Indication                         | Combination<br>Agent         | Objective<br>Response<br>Rate (ORR)          | Patient<br>Population                                      | Source   |
|------------------------------------|------------------------------|----------------------------------------------|------------------------------------------------------------|----------|
| Refractory Solid<br>Tumors         | Single agent                 | Two confirmed partial responses              | Patients with BRCA mutations                               | [8]      |
| TP53-mutated<br>Ovarian Cancer     | Carboplatin                  | 43%                                          | Refractory/resist<br>ant to first-line<br>platinum therapy | [9]      |
| Locally<br>Advanced<br>HNSCC       | Cisplatin and<br>Docetaxel   | 5 of 10 patients<br>(RECISTv1.1)             | Neoadjuvant<br>setting                                     | [10][11] |
| Locally Advanced Pancreatic Cancer | Gemcitabine and<br>Radiation | Median overall<br>survival of 21.7<br>months | Newly diagnosed                                            | [12]     |

## **Experimental Protocols**

Detailed methodologies for key experiments involving AZD1775 are outlined below.

This assay quantifies the direct inhibitory effect of AZD1775 on Wee1 kinase activity.

- Materials: Recombinant human Wee1, [y-33P]ATP, and a suitable substrate like poly(Lys, Tyr).[1]
- Procedure:
  - The kinase reaction is performed in the presence of increasing concentrations of AZD1775.[1]
  - The reaction is initiated by adding [γ-33P]ATP and incubated at 30°C for 30 minutes.[1]
  - The radioactivity incorporated into the substrate is measured using a liquid scintillation counter.[1]



• The IC<sub>50</sub> value is determined from the dose-response curve.[1]

This assay assesses the cytotoxic effect of AZD1775 on cancer cells.

- Materials: Cancer cell lines, cell culture medium, AZD1775, and a viability reagent (e.g., CellTiter-Glo).
- Procedure:
  - Cells are seeded in 96-well plates and treated with a range of AZD1775 concentrations.
  - After a set incubation period (e.g., 72 hours), the viability reagent is added.
  - Luminescence, which correlates with the amount of ATP and thus viable cells, is measured.
  - The IC<sub>50</sub> is calculated from the resulting dose-response curve.

This protocol outlines the measurement of AZD1775 concentrations in patient plasma samples.

- Sample Collection: Blood samples are collected at various time points before and after drug administration.[13][14]
- Sample Processing: Plasma is isolated by centrifugation and stored frozen.[13]
- Analytical Method: AZD1775 concentrations are measured using a validated method such as hydrophilic interaction liquid chromatography with tandem mass spectrometry (LC/MS-MS).
   [13]
- Parameter Calculation: Pharmacokinetic parameters like C<sub>max</sub>, AUC, and T½ are calculated using noncompartmental analysis.[13]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AZD1775 and a typical experimental workflow.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. selleckchem.com [selleckchem.com]
- 2. Effect of food on the pharmacokinetics of the WEE1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors [en-cancer.fr]
- 9. Phase II Study of WEE1 Inhibitor AZD1775 Plus Carboplatin in Patients With TP53-Mutated Ovarian Cancer Refractory or Resistant to First-Line Therapy Within 3 Months PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I Clinical Trial of AZD1775 in Combination With Neoadjuvant Weekly Docetaxel and Cisplatin Before Definitive Therapy in Head and Neck Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on AZD1775 (Adavosertib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680041#review-of-literature-on-compound-name]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com